10-epi-gamma-Eudesmol

描述

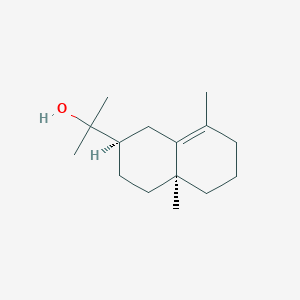

10-epi-gamma-Eudesmol: is a naturally occurring sesquiterpenoid alcohol found in various essential oils. It is known for its distinctive aromatic properties and is often used in the fragrance and flavor industries. The compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-epi-gamma-Eudesmol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acidic catalysts can promote the formation of the eudesmane skeleton, which is a key structural feature of this compound .

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction and purification from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by fractional distillation to isolate the compound. Advanced chromatographic techniques, such as gas chromatography and high-performance liquid chromatography , are also employed to ensure high purity .

化学反应分析

Oxidation Reactions

10-epi-γ-Eudesmol undergoes oxidation at its hydroxyl and double-bond sites under controlled conditions:

| Reagents | Conditions | Products |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic aqueous medium | Eudesmone (ketone derivative) |

| Chromium trioxide (CrO₃) | Anhydrous acetone | Eudesmaldehyde (aldehyde derivative) |

Oxidation typically targets the C-11 hydroxyl group or the C4–C5 double bond, yielding oxygenated derivatives with retained eudesmane framework .

Reduction Reactions

Hydrogenation reduces the compound’s double bonds or hydroxyl groups:

| Reagents | Conditions | Products |

|---|---|---|

| H₂/Palladium on carbon (Pd/C) | 25–50°C, 1–3 atm H₂ | Dihydro-10-epi-γ-eudesmol |

| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Fully saturated eudesmane alcohol |

Selective reduction of the C4–C5 double bond preserves the hydroxyl group at C-11, enabling further functionalization .

Substitution Reactions

Halogenation and alkylation introduce functional groups:

| Reagents | Conditions | Products |

|---|---|---|

| Chlorine (Cl₂) | UV light, 0–5°C | 4-Chloro-10-epi-γ-eudesmol |

| Bromine (Br₂) | Dichloromethane, RT | 5-Bromo-10-epi-γ-eudesmol |

| Methyl iodide (CH₃I) | Base catalyst, DMF | 11-Methoxy derivative |

Substitution occurs preferentially at the C-4 or C-5 positions due to steric and electronic factors .

Synthetic Routes and Reaction Conditions

Industrial and laboratory syntheses employ both enzymatic and chemical methods:

Stability and Degradation

10-epi-γ-Eudesmol is stable under inert atmospheres but degrades via:

科学研究应用

Chemistry

- Precursor in Organic Synthesis: 10-epi-gamma-Eudesmol is utilized as a precursor in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions, including oxidation and reduction processes, leading to derivatives such as eudesmone and dihydro-eudesmol.

Biology

- Plant Defense Mechanisms: Research indicates that this compound plays a role in plant defense against herbivores and pathogens. Its presence in essential oils enhances the plant's resistance to pests through mechanisms such as repellent effects.

Medicine

- Pharmacological Properties:

- Anti-inflammatory Effects: Studies suggest that it inhibits enzymes involved in inflammatory pathways, showing potential for therapeutic applications in treating inflammatory diseases.

- Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens, making it a candidate for developing natural preservatives and treatments.

- Anticancer Potential: Preliminary research indicates its efficacy in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action .

Industry

- Fragrance and Flavor Industry: Used in formulating fragrances due to its pleasant aroma. Its unique scent profile makes it valuable in cosmetics and personal care products.

- Agricultural Applications: Demonstrated effectiveness as a repellent against pests like the lone star tick (Amblyomma americanum), suggesting potential use in integrated pest management strategies .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Involved in producing eudesmone and halogenated derivatives |

| Biology | Plant defense | Enhances resistance against herbivores; effective repellent |

| Medicine | Anti-inflammatory | Inhibits inflammatory enzymes; potential therapeutic uses |

| Antimicrobial | Effective against various pathogens; potential as a natural preservative | |

| Anticancer | Inhibits cancer cell proliferation; needs further research | |

| Industry | Fragrance formulation | Valuable component in cosmetics and personal care products |

| Pest control | Effective against lone star ticks; potential for agricultural use |

Case Studies

-

Acaricidal Properties:

A study demonstrated the effectiveness of this compound as an acaricide, showing over 90% repellency against ticks at specific concentrations. This positions the compound as a viable alternative to synthetic repellents like DEET . -

Antimicrobial Efficacy:

Research highlighted its antimicrobial properties through bioassays that showed significant inhibition of bacterial growth, indicating potential applications in food preservation and health products . -

Pharmacological Investigations:

A network pharmacology study combined with molecular docking revealed multiple targets for this compound, suggesting its involvement in various biological pathways that could be exploited for therapeutic purposes .

作用机制

The mechanism of action of 10-epi-gamma-Eudesmol involves its interaction with various molecular targets and pathways:

Enzyme inhibition: It can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Cell signaling: The compound can modulate cell signaling pathways, leading to its antimicrobial and anticancer activities.

Receptor binding: It may bind to specific receptors in the body, influencing physiological responses.

相似化合物的比较

10-epi-gamma-Eudesmol is often compared with other sesquiterpenoids such as:

Gamma-Eudesmol: Similar in structure but differs in the stereochemistry of the hydroxyl group.

Alpha-Eudesmol: Another isomer with different biological activities.

Beta-Eudesmol: Known for its distinct aromatic properties and uses in different industries.

The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and industrial applications .

生物活性

10-epi-gamma-eudesmol is a sesquiterpene alcohol that has garnered attention for its diverse biological activities. This compound is primarily extracted from essential oils of various plant species and has shown potential in antimicrobial, antioxidant, and cytotoxic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is a hydroxylated sesquiterpene with the molecular formula . Its structure features a cyclohexane ring with a hydroxyl group, contributing to its biological properties. The compound is often found in essential oils derived from plants such as Piper barbatum and gaharu bouya oil.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study analyzing the essential oil from Piper barbatum reported that this compound contributed to the oil's antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it was identified alongside β-eudesmol as one of the most active components in the oil, with a concentration of 1.07% .

Table 1: Antimicrobial Activity of this compound

| Compound | Concentration (%) | Activity Against |

|---|---|---|

| This compound | 1.07 | Staphylococcus aureus, Escherichia coli |

| β-eudesmol | 3.49 | Staphylococcus aureus, Escherichia coli |

The bioautography technique used in this study demonstrated intense antimicrobial activity at specific retention factors, indicating that compounds like this compound are promising candidates for developing alternative antimicrobial agents .

Cytotoxic Activity

Cytotoxicity assays have shown that this compound can inhibit the proliferation of various cancer cell lines. In studies involving gaharu bouya oil, which contains significant amounts of this compound, it was found to exhibit cytotoxic effects against HeLa (cervical cancer), MCF7 (breast cancer), and HT-29 (colon cancer) cell lines .

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μM) | Source |

|---|---|---|

| HeLa | 35.1 | Gaharu bouya oil |

| SGC-7901 | 47.62 | Gaharu bouya oil |

| BEL-7402 | <0.18 | Gaharu bouya oil |

These findings suggest that this compound could be further investigated as a potential therapeutic agent for cancer treatment.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. A study reported that essential oils containing this compound showed significant antioxidant capacity in both DPPH and ABTS assays, indicating its potential use in food preservation and nutraceutical applications .

Table 3: Antioxidant Capacity Comparison

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | Significant | Significant |

| Trolox | Standard Reference | Standard Reference |

This antioxidant activity is attributed to the ability of the hydroxyl group in the structure of this compound to donate hydrogen atoms to free radicals, thereby neutralizing them.

Repellent Activity

In addition to its antimicrobial and cytotoxic properties, recent studies have highlighted the repellent activity of this compound against ticks. It was found to repel up to 90% of ticks at certain concentrations, demonstrating efficacy comparable to DEET, a widely used insect repellent .

Case Studies

Several case studies have explored the applications of this compound:

- Essential Oil Applications : In traditional medicine, essential oils containing this compound have been used for their antimicrobial properties in treating infections.

- Cancer Research : Ongoing studies are investigating the potential of this compound as an adjunct therapy in cancer treatment protocols due to its cytotoxic effects on malignant cell lines.

- Agricultural Use : Its effectiveness as a tick repellent suggests potential applications in agricultural pest control and personal protection products.

属性

IUPAC Name |

2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOPMQRJLLIEJV-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15051-81-7 | |

| Record name | epi-Eudesmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-eudesmol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。